Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)-
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Overview
Description
Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- is a chemical compound with the molecular formula C8H10N4O. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydrazinecarboximidamide core and a phenylmethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- typically involves the reaction of hydrazinecarboximidamide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production often employs advanced techniques, such as flow chemistry, to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The phenylmethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- can be compared with other similar compounds, such as:
Hydrazinecarboximidamide, N(or 2)-[(2-hydroxyphenyl)methylene]-: This compound has a similar core structure but differs in the substituent group, which can lead to different chemical and biological properties.
N’-HYDROXY-2-[2-(MESITYLOXY)ETHYLIDENE]HYDRAZINECARBOXIMIDAMIDE SULFATE: This compound contains a mesityloxy group, which imparts unique characteristics compared to Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)-.
The uniqueness of Hydrazinecarboximidamide, N-hydroxy-2-(phenylmethylene)- lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields .
Properties
CAS No. |
62671-87-8 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(benzylideneamino)-1-hydroxyguanidine |
InChI |
InChI=1S/C8H10N4O/c9-8(12-13)11-10-6-7-4-2-1-3-5-7/h1-6,13H,(H3,9,11,12) |
InChI Key |
XJHBGNUROHMTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(N)NO |
Origin of Product |
United States |
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